molecular formula C17H12Br2O6S B607554 PTP1B Inhibitor CAS No. 765317-72-4

PTP1B Inhibitor

Numéro de catalogue: B607554
Numéro CAS: 765317-72-4
Poids moléculaire: 504.14
Clé InChI: NUZMLIKYILVHAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PTP1B Inhibitor is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, sulfonic acid, and thiazole, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PTP1B Inhibitor typically involves multiple steps, starting from simpler precursor molecules. One common approach is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran, sulfonic acid, and thiazole groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Analyse Des Réactions Chimiques

Allosteric Inhibition via Helical Interactions

PTP1B inhibitors targeting α3-α6-α7 helices induce conformational changes that stabilize the enzyme’s inactive state. For example:

  • Benzofuran derivatives (e.g., compounds 1–3) disrupt hydrophobic interactions between helices α3, α6, and α7, preventing closure of the catalytic WPD loop .

  • Amorphadiene binds to α7, destabilizing interactions with α3 and loop11, leading to WPD loop displacement .

Key Structural Effects:

MechanismResidues InvolvedFunctional Impact
Helix α7 displacementTrp179, Tyr176Disrupts WPD loop closure
Hydrophobic core disruptionPhe196, Glu276Stabilizes open conformation

Covalent Inhibition Targeting Cys121

Electrophilic inhibitors form covalent bonds with Cys121, a residue adjacent to the catalytic site:

  • α-Bromoacetamide inhibitors (e.g., 73U) alkylate Cys121, interrupting the Tyr124–His214 hydrogen bond network .

  • ABDF selectively modifies Cys121, reducing catalytic activity and enhancing insulin signaling .

Reaction Mechanism:

Cys121 SH Inhibitor X Cys121 S X HX\text{Cys121 SH Inhibitor X Cys121 S X HX}
This covalent modification reduces WPD loop mobility, locking PTP1B in an inactive state .

Copper-Dependent Inhibition

DPM-1001 forms a complex with copper ions to enhance PTP1B inhibition:

  • Binds His-320/His-331 in the C-terminal segment .

  • Time-dependent inhibition (IC₅₀ drops from 600 nM to 100 nM after 30-min preincubation) .

Kinetic Profile of DPM-1001:

ParameterPTP1B(1–405)PTP1B(1–321)
IC₅₀ (no preincubation)600 nMNo effect
IC₅₀ (30-min preincubation)100 nMNo effect

This selectivity arises from copper coordination with C-terminal histidine residues .

Mixed-Type and Noncompetitive Inhibition

Flavonoids and terpenes exhibit dual binding modes:

  • Compound 4 (IC₅₀ = 13.5 μM) shows mixed-type inhibition, altering both KmK_m and VmaxV_{max} .

  • Lupane triterpenes (e.g., lupeol, IC₅₀ = 5.6 μM) bind allosteric sites noncompetitively .

Kinetic Constants for Selected Inhibitors:

CompoundKiK_i (μM)Inhibition Type
Compound 41.01Mixed-type
Lupeol5.6Noncompetitive

Reversible Oxidation Mechanisms

Reactive oxygen species (ROS)-sensitive inhibitors exploit PTP1B’s redox-sensitive catalytic cysteine (Cys215):

  • DPM-1001 promotes H₂O₂-mediated oxidation of Cys215, confirmed by catalase reversal experiments .

Redox-Sensitivity Data:

ConditionPTP1B Activity (% Control)
DPM-1001 + PRX120%
DPM-1001 + Catalase85%

Selectivity Mechanisms

Key residues in allosteric sites (e.g., Asn193, Glu276) confer selectivity over homologous phosphatases like TCPTP:

  • Compound 2 shows 100-fold selectivity for PTP1B over TCPTP (IC₅₀: 151 μM vs. 9.3 μM) .

  • Lupane triterpenes exploit hydrophobic allosteric pockets absent in TCPTP .

Clinical-Stage Inhibitors

CompoundCompanyIC₅₀ (PTP1B)PhaseIndication
TrodusquemineDepYmed1.0 μMPhase IT2DM, Obesity
IONIS 113715Ionis<0.01 μMPhase IIT2DM
DPM-1001DepYmed0.10 μMPreclinicalT2DM

Applications De Recherche Scientifique

PTP1B Inhibitor has several scientific research applications:

Mécanisme D'action

The mechanism of action of PTP1B Inhibitor involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the thiazole group may interact with protein kinases, while the sulfonic acid group can enhance solubility and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 2-Ethylbenzofuran
  • 4-(Thiazol-2-ylsulfamoyl)-phenyl]-amide

Uniqueness

The uniqueness of PTP1B Inhibitor lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in the regulation of insulin and leptin signaling pathways, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and diabetes. The inhibition of PTP1B has garnered considerable attention due to its potential to enhance insulin sensitivity and promote weight loss. This article reviews the biological activity of various PTP1B inhibitors, highlighting their mechanisms of action, efficacy in clinical studies, and their potential applications in treating metabolic diseases.

Overview of PTP1B and Its Role in Disease

PTP1B is a member of the protein tyrosine phosphatase family and functions primarily as a negative regulator of insulin signaling. It dephosphorylates key components of the insulin signaling pathway, including the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby reducing cellular responses to insulin. Elevated levels of PTP1B have been associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM) .

PTP1B inhibitors function by binding to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to enhanced signaling through the insulin and leptin receptors. For example, DPM-1001, a potent PTP1B inhibitor, has been shown to significantly improve glucose tolerance and increase insulin sensitivity in animal models .

Key Mechanisms:

  • Competitive Inhibition : Many PTP1B inhibitors act as competitive antagonists at the enzyme's active site.
  • Copper Chelation : Some inhibitors like DPM-1001 enhance their inhibitory potency through copper chelation, which stabilizes their binding to PTP1B .
  • Time-Dependent Inhibition : Certain inhibitors exhibit increased potency over time when incubated with PTP1B, suggesting a complex interaction that may involve conformational changes in the enzyme .

Efficacy of PTP1B Inhibitors in Clinical Studies

Recent studies have demonstrated the effectiveness of various PTP1B inhibitors in improving metabolic parameters in clinical settings. Below is a summary table detailing notable case studies:

Study Inhibitor Population Duration Outcomes
Chen et al. (2016)Trodusquemine (MSI-1436)T2DM patients48 weeksSignificant reduction in fasting glucose and HbA1c levels
Recent Animal StudyDPM-1001Diet-induced obesity model12 weeksImproved glucose tolerance and increased insulin sensitivity
Clinical TrialNovel this compoundObese adults with T2DM24 weeksEnhanced leptin signaling and weight loss observed

Structural Insights into PTP1B Inhibition

The development of small molecule inhibitors has been guided by structural biology techniques such as X-ray crystallography. The crystal structures reveal how different inhibitors interact with PTP1B at the molecular level, providing insights into their selectivity and potency . For instance, benzotriazole-based inhibitors have shown promising selectivity for PTP1B due to specific interactions within the enzyme's active site.

Propriétés

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBTDJJEQQEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br2N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.